molecular formula C7H8BrN3O B13665552 5-Bromo-3-methylpyridine-2-carbohydrazide

5-Bromo-3-methylpyridine-2-carbohydrazide

Cat. No.: B13665552
M. Wt: 230.06 g/mol
InChI Key: SCGMPFWIXZTPBJ-UHFFFAOYSA-N
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Description

5-Bromo-3-methylpyridine-2-carbohydrazide is a chemical compound with the molecular formula C7H8BrN3O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methylpyridine-2-carbohydrazide typically involves the bromination of 3-methylpyridine followed by the introduction of a carbohydrazide group. The process can be summarized as follows:

    Bromination: 3-Methylpyridine is reacted with bromine in the presence of a catalyst to introduce a bromine atom at the 5-position, yielding 5-Bromo-3-methylpyridine.

    Carbohydrazide Introduction: The brominated product is then treated with hydrazine hydrate to introduce the carbohydrazide group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylpyridine-2-carbohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Arylboronic acids and palladium catalysts are typically used.

Major Products

    Substitution: Products include various substituted pyridines.

    Oxidation: Products include pyridine oxides.

    Reduction: Products include pyridine amines.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

5-Bromo-3-methylpyridine-2-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylpyridine-2-carbohydrazide depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The bromine atom and carbohydrazide group play crucial roles in binding to the active sites of target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylpyridine
  • 5-Bromo-2-methylpyridine
  • Methyl 5-bromopyridine-3-carboxylate

Uniqueness

5-Bromo-3-methylpyridine-2-carbohydrazide is unique due to the presence of both a bromine atom and a carbohydrazide group, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring selective inhibition or modification of biological targets.

Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

5-bromo-3-methylpyridine-2-carbohydrazide

InChI

InChI=1S/C7H8BrN3O/c1-4-2-5(8)3-10-6(4)7(12)11-9/h2-3H,9H2,1H3,(H,11,12)

InChI Key

SCGMPFWIXZTPBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(=O)NN)Br

Origin of Product

United States

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